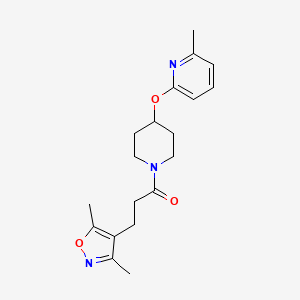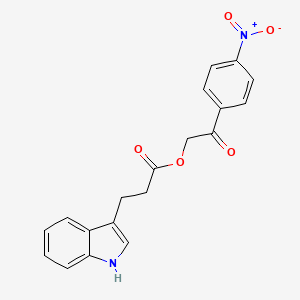
2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the indole, nitrophenyl, and propanoate groups. The exact synthesis pathway would depend on the specific reactions used to form the bonds between these groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and nitrophenyl groups, as well as the ester linkage. The presence of the nitro group could introduce significant electron-withdrawing effects, which could influence the reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, or other reactions common to carboxylic acid derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro and ester groups could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis of Tryptophan Precursor and Indole Derivatives
Tanaka, Yasuo, and Torii (1989) explored the homologation of the side chain of 2-nitrotoluene, leading to the synthesis of a potent tryptophan precursor and various useful indole derivatives. Their study indicates the potential of such compounds in synthesizing essential amino acids and indole structures, which are crucial in pharmaceuticals and organic chemistry (Tanaka, Yasuo, & Torii, 1989).
Corrosion Inhibition
Nam et al. (2016) discovered that yttrium 3-(4-nitrophenyl)-2-propenoate acts as an effective corrosion inhibitor for copper alloy in chloride solutions. This research highlights the compound's application in protecting metal surfaces against corrosion, showcasing its potential in materials science and engineering (Nam et al., 2016).
Photochromic Behavior and Structural Analysis
Zou et al. (2004) characterized the crystal structures of spiropyrans related to "2-(4-nitrophenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate", demonstrating differences in their open and closed forms. Their work contributes to understanding the photochromic behavior of these compounds, relevant in developing light-responsive materials (Zou et al., 2004).
cPLA2α Inhibitors for Inflammatory Conditions
Tomoo et al. (2014) designed and synthesized new indole-based inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a crucial enzyme in inflammatory processes. Their research shows the therapeutic potential of such compounds in treating inflammation-related diseases (Tomoo et al., 2014).
Development of Non-ulcerogenic Anti-inflammatory Agents
Bhandari et al. (2010) worked on synthesizing hybrid molecules to act as anti-inflammatory agents without causing gastrointestinal toxicities. Their findings suggest the role of specific structural modifications in reducing side effects associated with non-steroidal anti-inflammatory drugs (Bhandari et al., 2010).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-18(13-5-8-15(9-6-13)21(24)25)12-26-19(23)10-7-14-11-20-17-4-2-1-3-16(14)17/h1-6,8-9,11,20H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLQLHPCCVIJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


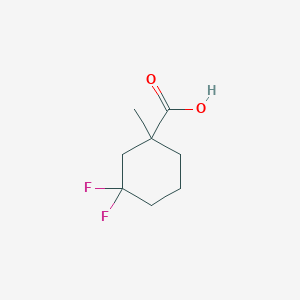
![2-(4-Chlorophenoxy)-2-methyl-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2955035.png)
![N-{2-[1-(mesitylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B2955036.png)
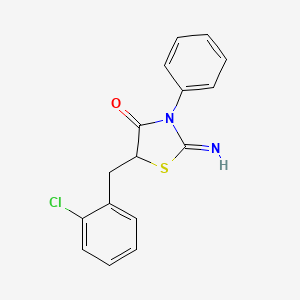
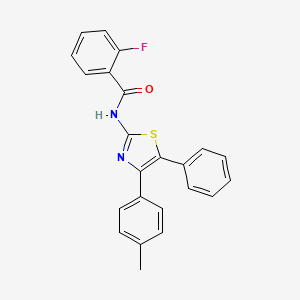

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)urea](/img/structure/B2955041.png)
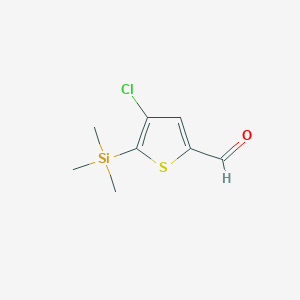
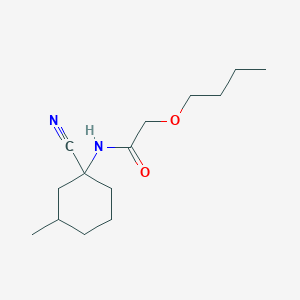
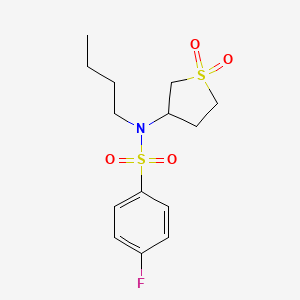
![N-[[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl]prop-2-enamide](/img/structure/B2955049.png)
